1,2,3,4-Tetrahydroquinaldine
Overview
Description
1,2,3,4-Tetrahydroquinaldine, also known as 2-Methyl-1,2,3,4-tetrahydroquinoline, is a compound with the molecular formula C10H13N . It is a colorless oil and is produced by the hydrogenation of quinaldine . It is of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves various methods including hydrogenation reaction, Diels-Alder reaction, multi-step reaction, multi-component reaction, and domino reaction . In one study, new heterocyclic ligands of this compound were synthesized and characterized by spectral methods, elemental analysis, magnetic susceptibility, and thermal analysis techniques .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations . The compound has a novel mechanism of action that changes the substrate pocket to prevent AMP from binding .Chemical Reactions Analysis
This compound has been used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity . It has also been used in the synthesis of new heterocyclic ligands .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 147.22 g/mol . The compound should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Asymmetric Synthesis and Catalysis
1,2,3,4-Tetrahydroquinolines, including 1,2,3,4-tetrahydroquinaldine, are key structural elements in numerous natural products and have broad commercial applications, especially in pharmaceutical and agrochemical synthesis. They are notably present in bioactive alkaloids and used in the asymmetric transfer hydrogenation of quinolines in water, a critical process in pharmaceutical manufacturing (Wang et al., 2009).
Chemical Synthesis and Pharmacology
1,2,3,4-Tetrahydroisoquinoline, closely related to this compound, is a privileged scaffold in natural products. It has demonstrated a wide range of bioactivities and is employed as a chiral scaffold in asymmetric catalysis, highlighting its importance in medicinal chemistry (Liu et al., 2015).
Stereochemistry and Hydrolysis
The stereochemistry of 1,2,3,4-tetrahydroquinaldines plays a significant role in their chemical reactions. The rates of acid-catalyzed hydrolysis of these compounds have been studied, revealing insights into their behavior and potential applications in synthesizing stereochemically complex molecules (Forrest et al., 1974).
Solid State Forms and Crystallography
Polymorphs of 4-aminoquinaldine, a compound structurally related to this compound, have been studied for their solid-state forms. This research has applications in understanding the properties of these compounds in different crystalline structures, which is crucial for pharmaceutical formulation (Braun et al., 2015).
Multicomponent Reactions and Biological Activity
The synthesis of 1,2,3,4-tetrahydroisoquinolines through multicomponent reactions has been explored, emphasizing their role as precursors for various alkaloids with diverse biological activities. This research highlights the versatility of this compound in synthesizing compounds with potential pharmacological applications (Kaur & Kumar, 2020).
Synthesis and Application in Medicinal Chemistry
1,2,3,4-tetrahydroquinoline derivatives, closely related to this compound, are important in synthesizing cardiovascular drugs and dyes. Their synthesis and applications in medicinal chemistry and dye manufacturing are subjects of ongoing research, indicating their broad utility in various industrial applications (Guobao, 2012).
Domino Reactions in Organic Synthesis
Recent literature reviews focusing on domino reactions to synthesize 1,2,3,4-tetrahydroquinolines, including this compound, have been conducted. These syntheses involve reduction, oxidation, cyclization, and metal-promoted processes, highlighting the compound's versatility in organic synthesis (Nammalwar & Bunce, 2013).
Electrocatalytic Applications
This compound has been used in electrocatalytic applications, particularly in the dehydrogenation processes. This reflects its potential use in energy storage and conversion technologies (Luca et al., 2013).
Tetrahydroquinoline Derivatives in Drug Development
1,2,3,4-Tetrahydroquinoline derivatives, including this compound, are significant in medicinal chemistry due to their pharmacological activities, including anticancer, anti-diabetic, and anti-inflammatory properties. Their presence in biologically active natural products and therapeutic agents underscores their importance in drug development (Sabale et al., 2013).
Safety and Hazards
Future Directions
The future directions of 1,2,3,4-Tetrahydroquinaldine research could involve the development of atom-economic methods and the synthesis and application of enantiomerically pure 1,2,3,4-tetrahydroquinoline derivatives . The market size for this compound Reagent is projected to reach approximately USD XX.X billion by 2031 .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinaldine is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products that have diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that isoquinoline alkaloids, to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoquinoline alkaloids, to which this compound belongs, are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Isoquinoline alkaloids, to which this compound belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroquinaldine interacts with various enzymes, proteins, and other biomolecules. It is a part of the large group of isoquinoline alkaloids, where it forms an important class
Cellular Effects
The cellular effects of this compound are diverse and complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound are still being explored.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with various transporters or binding proteins, influencing its localization or accumulation. The specifics of these interactions are still being studied.
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZICUKPOZUKZLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397311 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-19-4, 25448-05-9, 74497-74-8 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, tetrahydro-2-methyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448059 | |
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Record name | (1)-1,2,3,4-Tetrahydro-2-methylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074497748 | |
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Record name | 1780-19-4 | |
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Record name | Quinoline, tetrahydro-2-methyl- | |
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Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
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Record name | Tetrahydro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.709 | |
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Record name | (±)-1,2,3,4-tetrahydro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.785 | |
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Record name | 1,2,3,4-tetrahydro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.661 | |
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Record name | 2-Methyltetrahydroquinoline | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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